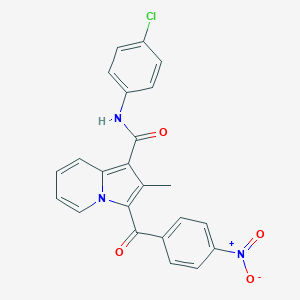![molecular formula C21H25N3O3 B428263 Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate CAS No. 304861-75-4](/img/structure/B428263.png)
Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate is a complex organic compound that features a piperazine ring substituted with a benzyl group and an acetylamino group attached to a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzylpiperazine from piperazine and benzyl chloride under basic conditions.
Acetylation: The 4-benzylpiperazine is then acetylated using acetic anhydride to form 2-[4-benzylpiperazinyl]acetylamine.
Esterification: Finally, the acetylated product is reacted with methyl 2-aminobenzoate under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its interactions with biological targets are explored to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the acetylamino group could participate in hydrogen bonding with target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-{2-[4-methylpiperazinyl]acetylamino}benzoate
- Methyl 2-{2-[4-phenylpiperazinyl]acetylamino}benzoate
- Methyl 2-{2-[4-ethylpiperazinyl]acetylamino}benzoate
Uniqueness
Methyl 2-{2-[4-benzylpiperazinyl]acetylamino}benzoate is unique due to the presence of the benzyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. This structural feature may enhance its ability to cross the blood-brain barrier and interact with CNS targets, making it a valuable compound in the development of CNS-active drugs.
Propiedades
IUPAC Name |
methyl 2-[[2-(4-benzylpiperazin-1-yl)acetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-21(26)18-9-5-6-10-19(18)22-20(25)16-24-13-11-23(12-14-24)15-17-7-3-2-4-8-17/h2-10H,11-16H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLGHDWPXKHSDF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
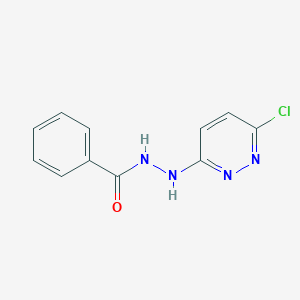
![Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B428181.png)
![ethyl 2-[(5-bromo-2-furoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B428185.png)
![Ethyl 2-({[(2-thienylmethyl)amino]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B428186.png)
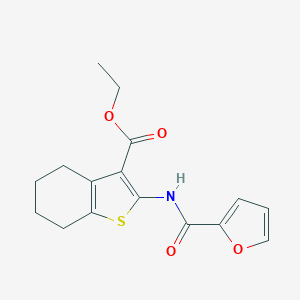
![Ethyl 2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B428188.png)
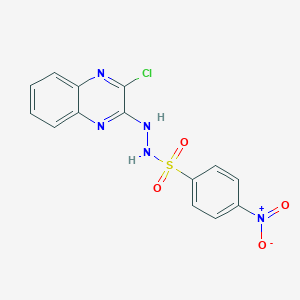
![6-{[2-(2,4-dichlorophenyl)-2-oxoethyl]amino}-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B428191.png)
![methyl 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B428193.png)
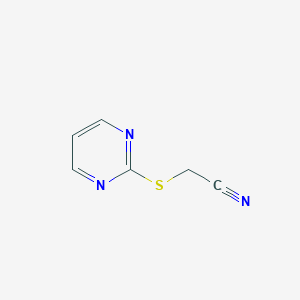
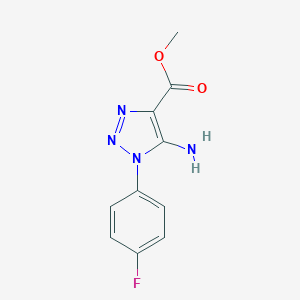
![1-[3-(4-Fluorobenzoyl)-2-methyl-1-indolizinyl]ethanone](/img/structure/B428199.png)

